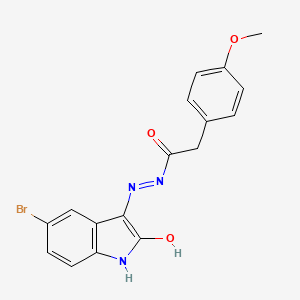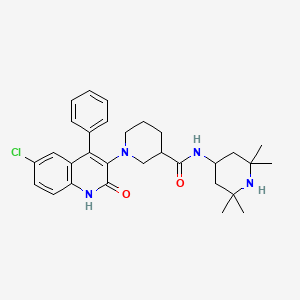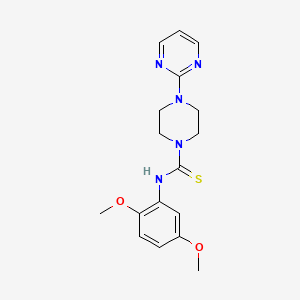
N'~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated indole moiety and a methoxy-substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide typically involves the following steps:
-
Formation of the Indole Derivative
- Starting with a suitable indole precursor, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.
- The resulting 5-bromoindole is then subjected to oxidation to form the 2-oxo-1,2-dihydro-3H-indole structure.
-
Condensation with Hydrazide
- The 5-bromo-2-oxo-1,2-dihydro-3H-indole is then reacted with 2-(4-methoxyphenyl)acetohydrazide under acidic or basic conditions to form the desired hydrazone linkage.
- Common solvents for this reaction include ethanol or methanol, and the reaction is typically carried out at reflux temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction reactions can target the hydrazone linkage, potentially converting it back to the corresponding hydrazide and aldehyde or ketone.
-
Substitution
- The bromine atom on the indole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
- Oxidized derivatives of the indole ring.
- Reduced forms of the hydrazone linkage.
- Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.
Medicine
Anticancer Activity: Preliminary studies may suggest potential anticancer properties, making it a candidate for further investigation in cancer research.
Antimicrobial Properties: The compound could exhibit antimicrobial activity, useful in the development of new antibiotics.
Industry
Material Science: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The exact mechanism of action of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The indole moiety is known for its ability to interact with various biological targets, while the hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
N’~1~-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide: Similar structure with a chlorine atom instead of bromine.
N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-hydroxyphenyl)acetohydrazide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom and the methoxy-substituted phenyl group in N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide may confer unique electronic and steric properties, influencing its reactivity and biological activity. These features can make it more selective or potent in its interactions compared to similar compounds.
This detailed overview provides a comprehensive understanding of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C17H14BrN3O3 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-24-12-5-2-10(3-6-12)8-15(22)20-21-16-13-9-11(18)4-7-14(13)19-17(16)23/h2-7,9,19,23H,8H2,1H3 |
InChI Key |
GJFWINSCZXJKQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone](/img/structure/B10864370.png)
![N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline](/img/structure/B10864373.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864380.png)

![3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10864385.png)
![Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10864390.png)

![2-Isobutyl-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10864409.png)
![10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864410.png)
![Ethyl 2-(acetylamino)-6-bromo-7-{[(4-nitrophenyl)carbonyl]oxy}-1-benzothiophene-3-carboxylate](/img/structure/B10864413.png)
![4-(dimethylamino)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10864416.png)
![Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B10864423.png)
